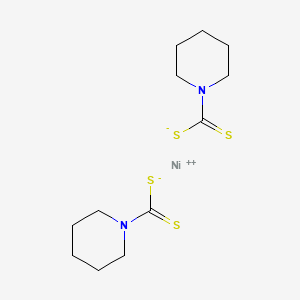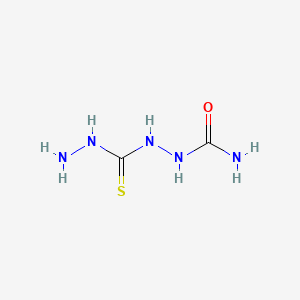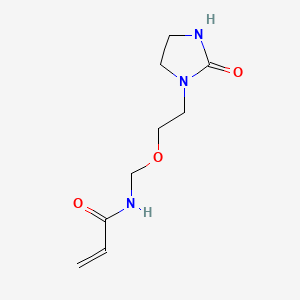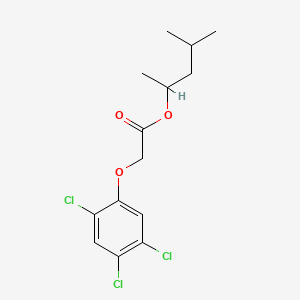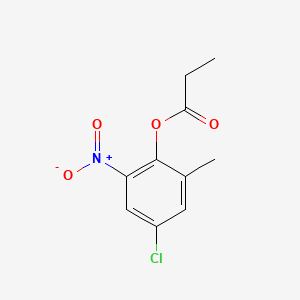
4-Chloro-6-nitro-ocresyl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-nitro-ocresyl propanoate is a chemical compound with the molecular formula C10H10ClNO4 and a molecular weight of 243.64 g/mol. It is characterized by the presence of a chloro group, a nitro group, and a propanoate ester linked to an ocresyl moiety. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-nitro-ocresyl propanoate typically involves the esterification of 4-chloro-6-nitro-ocresol with propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-nitro-ocresyl propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are employed.
Major Products
Oxidation: Formation of 4-chloro-6-amino-ocresyl propanoate.
Reduction: Formation of 4-amino-6-nitro-ocresyl propanoate.
Substitution: Formation of 4-chloro-6-nitro-ocresyl carboxylic acid.
Applications De Recherche Scientifique
4-Chloro-6-nitro-ocresyl propanoate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-nitro-ocresyl propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various derivatives. These interactions can affect cellular pathways and molecular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-methyl-6-nitrophenol
- 4-Chloro-6-nitro-2-methylphenol
- 4-Chloro-6-nitro-ocresyl acetate
Uniqueness
4-Chloro-6-nitro-ocresyl propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups allows for diverse chemical transformations, making it a versatile compound in various applications .
Propriétés
Numéro CAS |
84824-99-7 |
|---|---|
Formule moléculaire |
C10H10ClNO4 |
Poids moléculaire |
243.64 g/mol |
Nom IUPAC |
(4-chloro-2-methyl-6-nitrophenyl) propanoate |
InChI |
InChI=1S/C10H10ClNO4/c1-3-9(13)16-10-6(2)4-7(11)5-8(10)12(14)15/h4-5H,3H2,1-2H3 |
Clé InChI |
NYTNOFYCTVSXMC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1=C(C=C(C=C1C)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



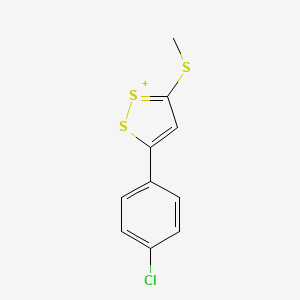

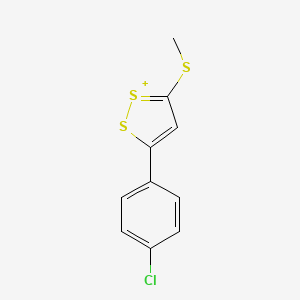
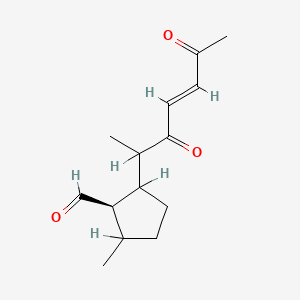
![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
